CBL0137 (Curaxin): A Technical Whitepaper on a Novel FACT Inhibitor
CBL0137 (Curaxin): A Technical Whitepaper on a Novel FACT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CBL0137, a second-generation curaxin, is a promising anti-cancer agent that functions primarily by inhibiting the Facilitates Chromatin Transcription (FACT) complex.[1] This orally available small molecule intercalates with DNA, trapping the FACT complex on chromatin and preventing the transcription of key oncogenic signaling pathways.[1][2] Its unique mechanism of action leads to the simultaneous activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-κB pathway.[3][4] Preclinical studies have demonstrated its efficacy across a wide range of malignancies, including glioblastoma, pancreatic cancer, hematological malignancies, and neuroblastoma.[5][6] Furthermore, CBL0137 has shown the ability to target cancer stem cells and enhance the efficacy of standard chemotherapies and radiation.[5][7] This document provides a comprehensive technical overview of CBL0137, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex mechanisms of action.
Core Mechanism of Action: Targeting the FACT Complex
The primary molecular target of CBL0137 is the FACT complex, a heterodimeric histone chaperone composed of the SSRP1 and SPT16 subunits.[3] FACT is critical for transcription elongation, DNA repair, and replication, as it destabilizes nucleosomes to allow passage of polymerases.[8] In many cancer cells, FACT is overexpressed and essential for survival, while it is largely absent in normal, differentiated cells.[1][9]
CBL0137 is a DNA-binding small molecule.[10] Its carbazole core intercalates between DNA base pairs, which alters chromatin stability and traps the FACT complex, leading to its functional inactivation.[2][11] This sequestration of FACT has two major, opposing downstream effects on critical transcription factors:
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p53 Activation: Inhibition of FACT leads to the activation of the p53 tumor suppressor protein.[4]
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NF-κB Inhibition: CBL0137 suppresses the transcriptional activity of NF-κB, a key factor in promoting cell survival, inflammation, and chemoresistance.[4]
This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit cell proliferation in a broad range of tumor types.[5][6]
Impact on Key Signaling Pathways
Beyond the primary p53 and NF-κB axes, FACT inhibition by CBL0137 modulates a diverse set of signaling pathways crucial for tumorigenesis and cancer cell stemness.[5][12]
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NOTCH1 Signaling: In Small Cell Lung Cancer (SCLC), CBL0137 increases the mRNA expression of NOTCH1, which inhibits the self-renewal of cancer stem cells (CSCs).[5][12]
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HSF1 Signaling: CBL0137 suppresses the Heat Shock Factor 1 (HSF1)/hsp70 transcription pathway, which is critical for proteostasis in cancer cells, thereby increasing apoptosis.[5]
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MYCN Pathway: In neuroblastoma, a cancer often driven by MYCN amplification, CBL0137 downregulates both FACT and MYCN expression, inhibiting tumor progression.[5]
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Wnt/β-catenin Signaling: In colorectal cancer models, CBL0137 has been shown to inhibit the Wnt/β-catenin signaling pathway.[13]
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DNA Damage Repair (DDR): CBL0137 interferes with DNA damage repair, sensitizing cancer cells to genotoxic agents like cisplatin and radiation. It has been shown to inhibit the recruitment and acetylation of APE1, a key DDR protein.[7][14]
Quantitative Preclinical and Clinical Data
In Vitro Efficacy
CBL0137 demonstrates potent cytotoxic and cytostatic effects across various cancer cell lines, with IC50 and EC50 values typically in the sub-micromolar to low micromolar range.
| Parameter | Cell Line(s) | Cancer Type | Value (µM) | Citation |
| EC50 (p53 Activation) | Cell-free assay | N/A | 0.37 | [4][15] |
| EC50 (NF-κB Inhibition) | Cell-free assay | N/A | 0.47 | [4][15] |
| IC50 (Cytotoxicity) | Hematologic Malignancy Cells | Leukemia/Myeloma | 0.41 - 1.60 | [10] |
| IC50 (Clonogenic Assay) | A1207, U87MG | Glioblastoma | 0.254 | [16] |
| Significant p53 Increase | A1207, U87MG | Glioblastoma | 0.6 - 2.0 | [12] |
| Complete Cell Death | Pancreatic Cancer Cells | Pancreatic Cancer | > 2.5 | [17] |
In Vivo Preclinical Efficacy
Animal models have confirmed the anti-tumor activity of CBL0137, both as a monotherapy and in combination with other agents.
| Animal Model | Cancer Type | Dosing | Key Finding | Citation |
| Orthotopic Nude Mice | Glioblastoma (TMZ-resistant) | IV administration | Significantly increased survival | [3] |
| Orthotopic Nude Mice | Pancreatic Cancer (PANC-1) | 50-90 mg/kg | Enhanced gemcitabine antitumor activity; delayed tumor relapse | [9][17] |
| Murine Model (WEHI-3) | Acute Myeloid Leukemia (AML) | N/A | Significant anticancer effects (reduced spleen/liver size) | [10] |
| TH-MYCN Mice | Neuroblastoma | N/A | Inhibited MYCN-driven tumor initiation and progression | [5] |
| Intracranial Xenograft | Medulloblastoma | N/A | Significantly suppressed tumor growth when combined with cisplatin | [7] |
Phase I Clinical Trial Data (Solid Tumors)
A Phase I dose-escalation study (NCT01905228) evaluated intravenously administered CBL0137 in patients with advanced solid tumors.[18][19]
| Parameter | Value |
| Number of Patients | 83 |
| Dose Range | 10 to 700 mg/m² |
| Administration Schedule | IV on Days 1, 8, and 15 of a 28-day cycle |
| Maximum Tolerated Dose (MTD) | 540 mg/m² |
| Recommended Phase 2 Dose (RP2D) | 540 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Myelosuppression (thrombocytopenia, neutropenia), photosensitivity, anemia |
| Pharmacokinetics (t1/2) | ~24.7 hours (mean) |
| Best Response | Stable Disease; tumor regressions up to 22% observed |
Rationale for Combination Therapies
A key strength of CBL0137 is its potential to synergize with existing cancer therapies. Its mechanism of inhibiting DNA damage repair provides a strong rationale for combining it with DNA-damaging agents like chemotherapy and radiation.[7][14] Furthermore, by inhibiting pro-survival pathways like NF-κB, which are often activated as a resistance mechanism to other drugs, CBL0137 can re-sensitize resistant tumors.[17][20]
Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability following drug treatment.
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Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells in a 6-well plate with CBL0137 at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
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Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.
Gene and Protein Expression (qRT-PCR and Western Blot)
These methods are used to quantify changes in mRNA and protein levels of target genes.
A. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from CBL0137-treated and control cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the gene of interest (e.g., NOTCH1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method.[2]
B. Western Blot
-
Protein Lysis: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.[21]
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved caspase-3) overnight at 4°C.
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Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Orthotopic Xenograft Mouse Model Workflow
This protocol outlines a typical in vivo efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Conclusion and Future Directions
CBL0137 is a novel anti-cancer agent with a well-defined, multi-faceted mechanism of action centered on the inhibition of the FACT complex. Its ability to co-activate p53 and inhibit NF-κB, target cancer stem cells, and modulate numerous oncogenic pathways underscores its therapeutic potential. Strong preclinical data and manageable toxicity in a Phase I trial support its continued development.[18] Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers of response, and expanding clinical trials into a wider range of malignancies, including pediatric cancers.[22][23] The unique chromatin-modifying properties of CBL0137 position it as a promising candidate for overcoming drug resistance and improving outcomes for cancer patients.
References
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- 3. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 6. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone chaperone FACT complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Analysis of hFACT Action During Pol II Transcription In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. mdpi.com [mdpi.com]
- 11. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Transcriptional regulation of FACT involves Coordination of chromatin accessibility and CTCF binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
